3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile: is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a piperazine ring substituted with a benzhydryl group, a trifluoromethyl group, and a pyridinecarbonitrile moiety, making it a valuable molecule in various fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide under basic conditions.
Substitution with Benzhydryl Group: The piperazine ring is then reacted with benzhydryl chloride in the presence of a base such as sodium hydride to introduce the benzhydryl group.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst.
Formation of Pyridinecarbonitrile Moiety: The final step involves the reaction of the intermediate with a suitable pyridine derivative under controlled conditions to form the pyridinecarbonitrile moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products
Oxidation: Formation of benzhydryl ketones or carboxylic acids.
Reduction: Conversion of nitrile to primary amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for investigating receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Medicine
The compound’s potential medicinal properties are of significant interest. It is explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, polymers, and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Benzhydrylpiperazino)-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
- 7-(4-Benzhydrylpiperazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
Uniqueness
Compared to similar compounds, 3-(4-Benzhydrylpiperazino)-5-(trifluoromethyl)-2-pyridinecarbonitrile stands out due to its specific combination of functional groups. The presence of the trifluoromethyl group and the pyridinecarbonitrile moiety imparts unique chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4/c25-24(26,27)20-15-22(21(16-28)29-17-20)30-11-13-31(14-12-30)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,15,17,23H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHJWJKVICDAPCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=CC(=C2)C(F)(F)F)C#N)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.